
2-Ethoxy-4-formylphenyl 2-furoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2-furoate typically involves the esterification of 2-ethoxy-4-formylphenol with 2-furoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 2-furoate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 2-Ethoxy-4-carboxyphenyl 2-furoate
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 2-furoate
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2-furoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may interact with proteins to form complexes that can be studied to understand protein functions and interactions . The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formylphenol
- 2-Furoic acid
- 4-Formylphenyl 2-furoate
Uniqueness
2-Ethoxy-4-formylphenyl 2-furoate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in research . Its structure enables it to be used in diverse applications, from organic synthesis to proteomics research .
Biological Activity
2-Ethoxy-4-formylphenyl 2-furoate (2-EPF) is an organic compound with the molecular formula C14H12O5 and a molecular weight of 260.24 g/mol. This compound is categorized as an ester and has gained attention in biochemical research, particularly in proteomics, due to its unique structural features, which include an ethoxy group, a formyl group, and a furoate moiety.
2-EPF primarily functions as a cross-linker in proteomics research. It facilitates the covalent linking of proteins that are in close proximity within cell lysates. This cross-linking is achieved through the reaction of the furan ring in 2-EPF with primary amines found in protein side chains, particularly lysine residues. The stable covalent bonds formed allow for the identification and characterization of protein complexes essential for various cellular processes.
Applications in Research
The compound's ability to cross-link proteins makes it valuable in several research applications:
- Proteomics : Used for studying protein-protein interactions and complex formations.
- Biochemical Assays : Aids in the detection and analysis of protein complexes.
- Synthetic Biology : Potential for further functionalization and modification due to its reactive groups.
Advantages and Limitations
Advantages :
- High specificity for lysine residues enhances the accuracy of protein interaction studies.
- Stability of cross-linked products facilitates downstream analysis techniques.
Limitations :
- Potential steric hindrance may limit accessibility to some protein targets.
- The efficiency of cross-linking can vary depending on the experimental conditions.
Comparative Analysis
To better understand the unique properties of 2-EPF, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Furoic Acid | C5H4O3 | Basic furan derivative |
Ethyl 4-formylbenzoate | C10H10O3 | Contains a formyl group on a benzene ring |
Ethyl 3-(4-hydroxyphenyl)propanoate | C12H14O3 | Similar ester structure |
The structural uniqueness of 2-EPF lies in its combination of functional groups, which allows it to participate in diverse chemical reactions and applications.
Study on Protein Interaction
A notable study utilized 2-EPF to investigate the interactions between specific proteins involved in cellular signaling pathways. Researchers demonstrated that by using 2-EPF as a cross-linker, they could effectively stabilize transient protein interactions that are crucial for signal transduction processes. The results indicated that this compound could enhance the understanding of complex biological systems by providing insights into protein dynamics and interactions.
Antimicrobial Properties
Emerging research also suggests potential antimicrobial properties associated with 2-EPF. In vitro assays indicated that derivatives of this compound exhibit activity against various bacterial strains. Although further studies are needed to elucidate the exact mechanisms and efficacy, preliminary findings point towards its potential use as an antimicrobial agent.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-2-17-13-8-10(9-15)5-6-11(13)19-14(16)12-4-3-7-18-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLYKPSRZZUUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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